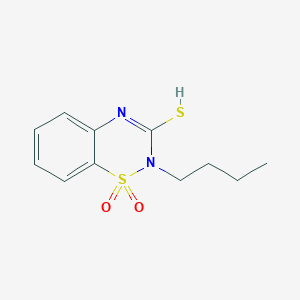
2-butyl-1,1-dioxo-1λ6,2,4-benzothiadiazine-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-butyl-1,1-dioxo-1λ6,2,4-benzothiadiazine-3-thiol, commonly known as Bithionol, is a synthetic organic compound with antiparasitic and antifungal properties. It was first synthesized in the 1930s and has been used as an anthelmintic and antifungal agent in both human and veterinary medicine. Bithionol has also been studied for its potential as an anticancer agent due to its ability to inhibit cancer cell growth.
Mécanisme D'action
Bithionol's mechanism of action is not fully understood, but it is believed to work by disrupting the metabolism of parasites and fungi. It has been shown to inhibit the activity of enzymes involved in energy production and to interfere with the synthesis of DNA and RNA.
Biochemical and Physiological Effects:
Bithionol has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of reactive oxygen species in cells, which can lead to cell death. Bithionol has also been shown to inhibit the activity of certain enzymes involved in cell signaling pathways, which can affect cell growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Bithionol in lab experiments is that it has a broad spectrum of activity against parasites and fungi. It has also been shown to be effective at low concentrations, which can reduce the risk of toxicity. However, Bithionol can be difficult to work with due to its low solubility in water and its tendency to form complexes with other compounds.
Orientations Futures
There are several potential future directions for research on Bithionol. One area of interest is its potential as an anticancer agent. Bithionol has been shown to inhibit the growth of cancer cells in vitro, and further studies are needed to determine its efficacy in vivo. Another area of interest is the development of new formulations of Bithionol that can improve its solubility and bioavailability. Finally, Bithionol's mechanism of action is not fully understood, and further research is needed to elucidate its effects on cellular metabolism and signaling pathways.
Méthodes De Synthèse
Bithionol can be synthesized through the reaction of 2-mercaptobenzothiazole with butyl chloroacetate in the presence of a base such as sodium hydroxide. The resulting product is then oxidized with hydrogen peroxide to yield Bithionol.
Applications De Recherche Scientifique
Bithionol has been extensively studied for its antiparasitic and antifungal properties. It has been used to treat infections caused by parasites such as Schistosoma mansoni and Fasciola hepatica. Bithionol has also been shown to be effective against a variety of fungal infections, including those caused by Candida albicans and Aspergillus fumigatus.
Propriétés
Formule moléculaire |
C11H14N2O2S2 |
|---|---|
Poids moléculaire |
270.4 g/mol |
Nom IUPAC |
2-butyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazine-3-thione |
InChI |
InChI=1S/C11H14N2O2S2/c1-2-3-8-13-11(16)12-9-6-4-5-7-10(9)17(13,14)15/h4-7H,2-3,8H2,1H3,(H,12,16) |
Clé InChI |
MRMOLBZHFPXAOR-UHFFFAOYSA-N |
SMILES isomérique |
CCCCN1C(=NC2=CC=CC=C2S1(=O)=O)S |
SMILES |
CCCCN1C(=S)NC2=CC=CC=C2S1(=O)=O |
SMILES canonique |
CCCCN1C(=NC2=CC=CC=C2S1(=O)=O)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



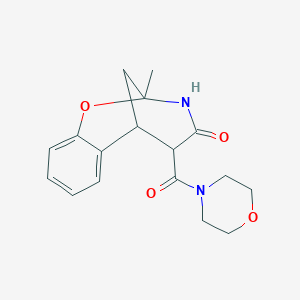
![2-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B285916.png)
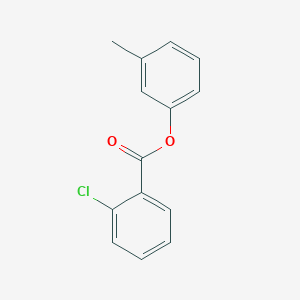
![3-[(2-Chlorobenzoyl)oxy]phenyl 2-chlorobenzoate](/img/structure/B285919.png)
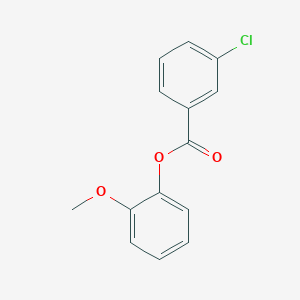
![3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B285925.png)
![3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-iodophenyl)propanamide](/img/structure/B285926.png)
![(5E)-5-[4-(benzyloxy)benzylidene]-3-(piperidin-1-ylmethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B285927.png)
![5-[4-(Benzyloxy)benzylidene]-3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285928.png)
![(5E)-5-(4-tert-butylbenzylidene)-3-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285932.png)
![5-(2,4-Dichlorobenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285933.png)
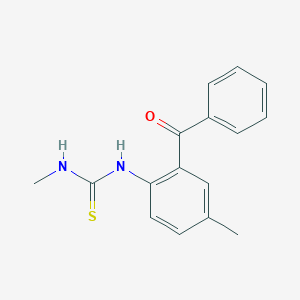
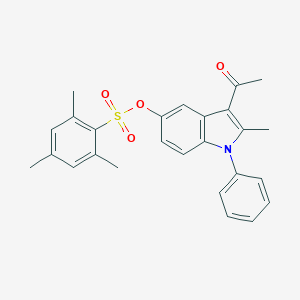
![1-[2-hydroxy-3-(4-methylphenoxy)propyl]-3-methyl-2-propyl-1H-3,1-benzimidazol-3-ium](/img/structure/B285939.png)